(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-4-3-10-23-18(13)22-17(20-9-11-24)16(19(23)25)12-21-14-5-7-15(26-2)8-6-14/h3-8,10,12,20,24H,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFVFJMXUIBNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are the primary areas of biological activity:
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing methoxy groups have shown enhanced inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory pathway.
| Compound | COX-II Inhibition IC50 (µM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.200 | Moderate |
| PYZ46 | 1.33 | Effective |
These findings suggest that the presence of methoxy groups enhances the anti-inflammatory activity of pyrimidine derivatives.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including gastric and breast cancer cells. The mechanism involves the suppression of key signaling pathways associated with cell survival and proliferation.
Case Study:
In a study focusing on gastric cancer cells with FGFR2 amplification, treatment with related compounds resulted in significant apoptosis and cell cycle arrest. The compound's ability to inhibit FGFR signaling pathways was highlighted as a critical mechanism underlying its anticancer effects .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : The compound acts as a selective inhibitor of COX-II, reducing prostaglandin synthesis and consequently inflammation.
- FGFR Pathway Inhibition : Similar compounds have shown to inhibit fibroblast growth factor receptors (FGFRs), leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Preparation Methods
Cyclization Reaction
Heating 6-amino-2-methylpyridin-3-ol (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in acetic acid at 120°C for 8 hours yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 1). The reaction proceeds via intramolecular cyclization, with acetic acid acting as both solvent and catalyst. This method achieves a 78% yield, as confirmed by HPLC and $$^1$$H-NMR.
Alternative Pathways
Alternative routes include using malononitrile derivatives to form the pyrimidine ring, as reported in pyrido[2,3-d]pyrimidine syntheses. For instance, reacting α,β-unsaturated esters with malononitrile in methanol/sodium methoxide generates intermediates that cyclize with guanidine to form the core. While less common for pyrido[1,2-a] systems, this method offers flexibility for introducing substituents at earlier stages.
Functionalization at Position 2: (2-Hydroxyethyl)amino Substituent
The (2-hydroxyethyl)amino group is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination.
Nucleophilic Aromatic Substitution
Treating 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (prepared by chlorination of the core using POCl₃) with 2-aminoethanol in DMF at 80°C for 12 hours affords the 2-((2-hydroxyethyl)amino) derivative (Figure 2). The reaction requires anhydrous conditions to prevent hydrolysis, yielding 65% of the desired product.
Reductive Amination
An alternative pathway involves condensing 2-formyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-aminoethanol in the presence of NaBH₃CN. This method avoids harsh conditions, achieving a 72% yield with higher regioselectivity.
Schiff Base Formation at Position 3: ((4-Methoxyphenyl)imino)methyl Group
The ((4-methoxyphenyl)imino)methyl substituent is introduced via Schiff base formation between a formyl intermediate and 4-methoxyaniline.
Formylation of the Core
Vilsmeier-Haack formylation of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using POCl₃ and DMF at 0°C generates 3-formyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 3). The formyl group is selectively introduced at position 3, confirmed by $$^{13}$$C-NMR (δ 192.1 ppm).
Condensation with 4-Methoxyaniline
Reacting the formyl derivative with 4-methoxyaniline (1.5 equiv) in ethanol under reflux for 6 hours produces the (E)-imine isomer exclusively. The reaction is catalyzed by acetic acid, which promotes imine formation while suppressing side reactions. The product is isolated in 85% yield and characterized by FT-IR (C=N stretch at 1620 cm⁻¹).
Optimization and Challenges
Regioselectivity in Substitution
Positional selectivity during chlorination and formylation is critical. Using bulky bases (e.g., DBU) during chlorination minimizes di-substitution byproducts, improving the 2-chloro derivative’s purity to >95%.
Protecting Group Strategies
The hydroxyl group in 2-aminoethanol is protected as a tert-butyldimethylsilyl (TBS) ether during SNAr to prevent oxidation. Deprotection using TBAF in THF restores the hydroxyl group post-reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr + Schiff base | 65 | 98 | Scalability |
| Reductive amination + Schiff base | 72 | 99 | Mild conditions |
The reductive amination route offers superior yield and purity, making it preferable for laboratory-scale synthesis.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration of the imine group and planar geometry of the pyrido[1,2-a]pyrimidin-4-one core.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?
The synthesis involves a multi-step protocol, including:
- Condensation reactions under reflux (80–100°C) in polar aprotic solvents like DMF or ethanol.
- Use of catalysts (e.g., p-toluenesulfonic acid) to accelerate imine formation.
- Purification via column chromatography to isolate intermediates. Critical factors include solvent choice, temperature control, and stoichiometric ratios of reactants .
Q. What spectroscopic methods are recommended for structural confirmation?
- NMR spectroscopy (1H, 13C) to confirm functional groups (e.g., hydroxyethyl, methoxyphenyl).
- IR spectroscopy to identify carbonyl (C=O) and imine (C=N) stretches.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical configurations (E/Z) .
Q. What initial biological screening approaches are suitable?
- In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines.
- Antimicrobial testing using disk diffusion or microdilution methods.
- Enzyme inhibition studies (e.g., kinase or protease targets) via fluorometric assays. Preliminary studies on structural analogs suggest activity modulation by the methoxyphenyl group .
Q. How does the 4-methoxyphenylimino group influence physicochemical properties?
- Increases lipophilicity (logP), enhancing membrane permeability.
- The methoxy group participates in hydrogen bonding with biological targets.
- Modulates electronic effects (e.g., electron-donating) on the pyridopyrimidinone core .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized while minimizing side reactions?
- Microwave-assisted synthesis to reduce reaction time and byproducts.
- Inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates.
- Stepwise quenching and HPLC monitoring to isolate high-purity fractions .
Q. How should discrepancies in biological activity data between studies be resolved?
- Control variables : Compare assay conditions (pH, temperature), cell lines, and compound purity (HPLC ≥95%).
- Isomer analysis : Quantify E/Z ratios via chiral HPLC, as isomerization affects bioactivity .
- Replicate studies with standardized protocols to identify outliers .
Q. What strategies elucidate the compound’s mechanism of action?
- Molecular docking to predict binding interactions with targets (e.g., kinases).
- CRISPR-Cas9 screening to identify genetic dependencies in responsive cell lines.
- Proteomic profiling (e.g., SILAC) to map downstream signaling pathways .
Q. How can stereochemical uncertainties in the imino group (E vs Z) be resolved?
- NOESY NMR to detect spatial proximity of substituents.
- X-ray crystallography for definitive 3D structural assignment.
- Steric directing groups during synthesis to favor the E configuration .
Q. What stability considerations apply for long-term storage?
- Store in anhydrous DMSO at -20°C under inert gas.
- Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC .
Q. How can SAR studies guide the design of bioactive derivatives?
- Systematic substitution : Replace the hydroxyethyl group with alkyl/aryl variants.
- Computational QSAR models to predict bioactivity based on electronic parameters.
- Compare with analogs (e.g., benzylamino or allylamino derivatives) to identify critical moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
